Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone
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Overview
Description
Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone is a complex organic compound with a multifaceted structure. This compound is notable for its unique combination of functional groups, including a butanedioic acid moiety, a methoxyoxan group, a trifluoromethylpyrimidinyl group, and a diazabicycloheptane structure. These features make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the butanedioic acid derivative, followed by the introduction of the methoxyoxan group through a nucleophilic substitution reaction. The cyclopentyl group is then added via a cyclization reaction, and the trifluoromethylpyrimidinyl group is introduced through a palladium-catalyzed cross-coupling reaction. Finally, the diazabicycloheptane structure is formed through a ring-closing metathesis reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and automated synthesis platforms can significantly enhance the efficiency of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid derivatives: These compounds share the butanedioic acid moiety but differ in their additional functional groups.
Methoxyoxan derivatives: Compounds with the methoxyoxan group but different core structures.
Trifluoromethylpyrimidinyl compounds: Molecules containing the trifluoromethylpyrimidinyl group with varying other functional groups.
Diazabicycloheptane derivatives: Compounds featuring the diazabicycloheptane structure but different substituents.
Uniqueness
The uniqueness of Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone lies in its combination of diverse functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F3N5O3.C4H6O4/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22;5-3(6)1-2-4(7)8/h9,14-20,31H,4-8,10-13H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPUEHVLSHXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F.C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42F3N5O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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